molecular formula C17H26ClI2N B13748322 (+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride CAS No. 24652-90-2

(+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride

Cat. No.: B13748322
CAS No.: 24652-90-2
M. Wt: 533.7 g/mol
InChI Key: JZJDWCNTBOAMRD-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride is a chemical compound that features a unique structure combining a bornane skeleton with an iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-iodobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and sustainable practices is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iodobenzoic acid derivatives, deiodinated bornanamine derivatives, and various substituted bornanamine derivatives .

Scientific Research Applications

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets and pathways. The iodobenzyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The bornane skeleton provides structural stability and enhances the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Properties

24652-90-2

Molecular Formula

C17H26ClI2N

Molecular Weight

533.7 g/mol

IUPAC Name

(4-iodophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride;hydroiodide

InChI

InChI=1S/C17H24IN.ClH.HI/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;;/h4-7,13,15,19H,8-11H2,1-3H3;2*1H

InChI Key

JZJDWCNTBOAMRD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)I)C)C.[Cl-].I

Origin of Product

United States

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